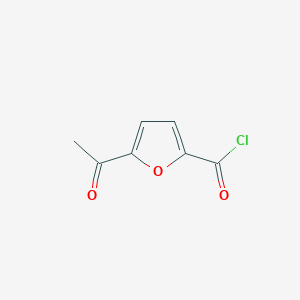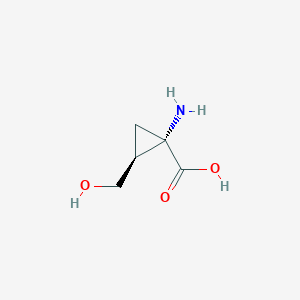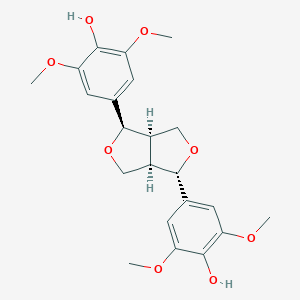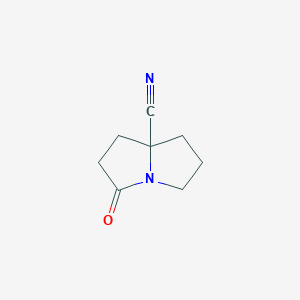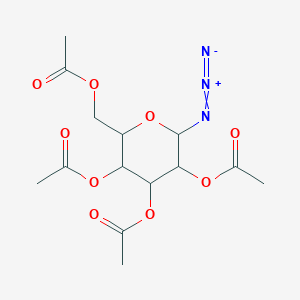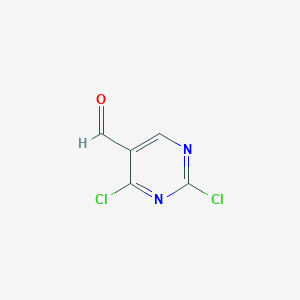
2,4-Dichloropyrimidine-5-carbaldehyde
Übersicht
Beschreibung
2,4-Dichloropyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H2Cl2N2O. It is a white solid that is used as an intermediate in the synthesis of various chemical compounds. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable building block in the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dichloropyrimidine-5-carbaldehyde involves the reaction of 5-bromo-2,4-dichloropyrimidine with isopropyl magnesium chloride lithium chloride complex in tetrahydrofuran (THF) at -78°C . Another method includes the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms at the 2 and 4 positions can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloropyrimidine-5-carbaldehyde is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloropyrimidine-5-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The chlorine atoms at the 2 and 4 positions also make the compound susceptible to nucleophilic substitution, enabling the formation of diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloropyrimidine-5-carbaldehyde
- 2,4-Dichloropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Dichloropyrimidine-5-carbaldehyde is unique due to the presence of both an aldehyde group and two chlorine atoms on the pyrimidine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2,4-dichloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIXQNKVUJSOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597108 | |
| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871254-61-4 | |
| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

